N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

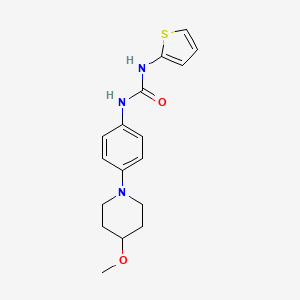

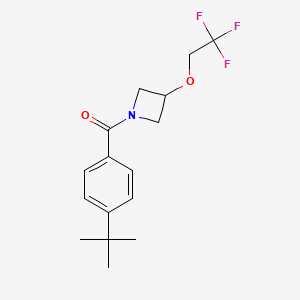

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the nitrogen atoms in the pyridazine ring and the sulfonamide group could result in the formation of hydrogen bonds. The chlorophenyl and dimethoxybenzene groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the pyridazine ring might undergo electrophilic substitution reactions, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the ability to form hydrogen bonds, and the overall shape and size of the molecule would all influence properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Biological Potential and Enzyme Inhibition

Sulfonamide derivatives have been synthesized and characterized for their enzyme inhibition potential against key biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have shown significant enzyme inhibition, indicating potential therapeutic applications in conditions like Alzheimer's disease. For instance, novel Schiff bases of sulfonamides have demonstrated considerable enzyme inhibition, supported by molecular docking studies suggesting strong binding affinities (Kausar et al., 2019).

Antimicrobial and Antiproliferative Agents

Sulfonamide compounds have also been explored for their antimicrobial and antiproliferative activities. Derivatives with various biologically active moieties have been synthesized and showed promising cytotoxic activity against cancer cell lines and significant antimicrobial activity, highlighting their potential as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

HIV-1 Infection Prevention

Research into methylbenzenesulfonamide derivatives has demonstrated their utility as potential targeting preparations in the prevention of human HIV-1 infection. These compounds offer a new approach to developing drugs for preventing HIV-1 transmission, indicating the broad scope of sulfonamide derivatives in therapeutic development (De-ju, 2015).

Antibacterial and Antifungal Activities

Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Certain compounds among these derivatives exhibited strong activity against a range of anaerobic Gram-positive bacteria strains, indicating their potential as effective antibacterial and antifungal agents (Sławiński et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating triazine moieties have been investigated for their inhibition of carbonic anhydrase isozymes, which are relevant in physiological processes and diseases. These studies have shown that such compounds can inhibit these enzymes with high potency, suggesting applications in managing conditions related to carbonic anhydrase activity (Garaj et al., 2005).

Propiedades

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPIJNDZWPJRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)